molecular formula C12H17BrClNO B1441772 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine hydrochloride CAS No. 1219949-00-4

3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine hydrochloride

Cat. No.: B1441772
CAS No.: 1219949-00-4
M. Wt: 306.62 g/mol
InChI Key: CKQNCWHFUPKUIP-UHFFFAOYSA-N
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Description

3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine hydrochloride is a pyrrolidine-derived compound featuring a phenoxymethyl substituent at the 3-position of the pyrrolidine ring. The phenoxy group is substituted with a bromine atom at the para position (4-) and a methyl group at the meta position (3-), connected via a methylene bridge (-CH2-) to the pyrrolidine core. Its primary applications are inferred to align with industrial and scientific research, as indicated by safety data sheets of structurally related compounds .

Properties

IUPAC Name

3-[(4-bromo-3-methylphenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO.ClH/c1-9-6-11(2-3-12(9)13)15-8-10-4-5-14-7-10;/h2-3,6,10,14H,4-5,7-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQNCWHFUPKUIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2CCNC2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Selective Bromination of 3-Methylanisole to 4-Bromo-3-methylanisole

Process Overview:

  • The initial step involves the selective bromination of 3-methylanisole (3-methylphenyl methyl ether) to form 4-bromo-3-methylanisole, which is a critical intermediate for the target compound.
  • This bromination is conducted in the vapor phase under controlled temperature and pressure conditions to ensure high selectivity and minimal dibromination impurities.
  • The reaction is performed at a reduced pressure of about 10 to 200 mm Hg (preferably around 50 mm Hg) and at temperatures below 100°C to maintain the reactants and products in the vapor phase.
  • Bromine vapor is introduced into the reaction zone containing vaporized 3-methylanisole, facilitating a gas-phase electrophilic aromatic substitution.

Advantages:

  • The vapor-phase method eliminates the need for solvent diluents, thereby increasing productivity and simplifying purification.
  • The process yields predominantly monobrominated product with negligible dibrominated by-products.

Apparatus and Conditions:

  • A reactor setup includes a round-bottom flask with a reflux column, a bromine vapor source heated to above bromine’s boiling point (331 K), and a condenser cooled with glycol at -15°C.
  • The reflux column is maintained at 90–100°C for 3-methylanisole vaporization.
  • A vacuum system controls the pressure to optimize vapor-phase reaction conditions.

Reaction Scheme:

$$
\text{3-Methylanisole (vapor)} + \text{Br}_2 \rightarrow \text{4-Bromo-3-methylanisole (vapor)}
$$

Table 1: Key Parameters for Vapor-Phase Bromination

Parameter Value/Range Notes
Pressure 10–200 mm Hg (optimum ~50) Controlled by vacuum system
Temperature (3-methylanisole vapor) 90–100°C Maintained by reflux column
Bromine vapor temp. >331 K (58°C) To generate bromine vapor
Reaction time Sufficient for complete reaction Controlled by vapor residence time
Purity of product High monobrominated selectivity Minimal dibrominated impurities

Conversion of 4-Bromo-3-methylanisole to 4-Bromo-3-methylphenol Derivative

  • The methoxy group of 4-bromo-3-methylanisole can be demethylated to form the corresponding phenol, 4-bromo-3-methylphenol, which is a precursor for the phenoxy linkage.
  • Demethylation is typically achieved using reagents such as boron tribromide (BBr₃) or other Lewis acids under controlled conditions.
  • This step is crucial to introduce the phenolic hydroxyl group necessary for subsequent ether formation.

Formation of 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine

Synthetic Strategy:

  • The key coupling involves the reaction of 4-bromo-3-methylphenol or its activated derivative with a suitable pyrrolidine derivative bearing a reactive methyl halide or leaving group.
  • A common approach is to first prepare a 4-bromo-3-methylphenoxymethyl halide intermediate (e.g., chloride or bromide) via chloromethylation or bromomethylation of the phenol.
  • This intermediate then undergoes nucleophilic substitution with pyrrolidine to form the ether linkage.

General Reaction:

$$
\text{4-Bromo-3-methylphenol} \xrightarrow[\text{chloromethylation}]{\text{formaldehyde + HCl}} \text{4-Bromo-3-methylphenoxymethyl chloride}
$$

$$
\text{4-Bromo-3-methylphenoxymethyl chloride} + \text{pyrrolidine} \rightarrow \text{3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine}
$$

Final Step: Hydrochloride Salt Formation

  • The free base of 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.
  • This step enhances the compound’s stability and solubility for pharmaceutical applications.

Summary of Preparation Steps and Conditions

Step No. Reaction Step Key Reagents/Conditions Outcome/Notes
1 Vapor-phase bromination of 3-methylanisole Br₂ vapor, 50 mm Hg, 90–100°C 4-Bromo-3-methylanisole, high selectivity
2 Demethylation of 4-bromo-3-methylanisole BBr₃ or Lewis acid, controlled temp. 4-Bromo-3-methylphenol
3 Chloromethylation of phenol Formaldehyde + HCl, acidic conditions 4-Bromo-3-methylphenoxymethyl chloride
4 Nucleophilic substitution with pyrrolidine Pyrrolidine, base, suitable solvent 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine (free base)
5 Formation of hydrochloride salt HCl gas or solution 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine hydrochloride

Research Findings and Optimization Notes

  • The vapor-phase bromination method notably improves product purity and yield by avoiding solvent-related side reactions and impurities.
  • Maintaining precise temperature and pressure control is critical to prevent overbromination and to maximize the yield of the monobrominated intermediate.
  • The chloromethylation step requires careful control of formaldehyde and acid concentrations to avoid polymerization or overalkylation.
  • The nucleophilic substitution with pyrrolidine is generally performed under mild conditions to preserve the bromine substituent and avoid side reactions.
  • Conversion to the hydrochloride salt improves the compound’s handling, storage, and pharmaceutical formulation potential.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine hydrochloride is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets. The brominated phenoxy group can bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to inhibition or activation of biochemical pathways, depending on the target and the context of the study .

Comparison with Similar Compounds

3-[(4-Bromo-2-methylphenoxy)methyl]pyrrolidine Hydrochloride

  • Key Differences: The methyl group on the phenoxy ring is at the ortho position (2-) instead of meta (3-).
  • This positional isomer may exhibit distinct solubility and metabolic stability profiles .

3-(4-Fluoro-2-methylphenoxy)pyrrolidine Hydrochloride

  • Key Differences : Bromine is replaced by fluorine at the para position, and the methyl group is at ortho (2-).
  • However, reduced steric bulk compared to bromine may diminish hydrophobic interactions in target binding .

PF-543: (2R)-1-[[4-[[3-Methyl-5-[(phenylsulfonyl)methyl]phenoxy]methyl]phenyl]methyl]-2-pyrrolidinemethanol Hydrochloride

  • Key Differences : A more complex structure with additional phenylsulfonyl and benzyl substituents.
  • Pharmacological Relevance : PF-543 is a potent sphingosine kinase 1 (SphK1) inhibitor with 100-fold selectivity over SphK2, attributed to its extended aromatic system and sulfonyl group. This highlights how bulkier substituents can enhance target specificity .

3-[(4-Chlorophenyl)methyl]pyrrolidine Hydrochloride

  • Key Differences: A chlorobenzyl group replaces the bromophenoxymethyl moiety.
  • Implications : The absence of an oxygen bridge reduces electronegativity, while chlorine’s smaller size may alter pharmacokinetics compared to bromine-containing analogues .

Physicochemical and Pharmacokinetic Properties

Compound Name Substituents (Phenoxy Group) Halogen Molecular Weight (g/mol)* CAS Number Key Properties/Activity
3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine HCl 4-Bromo-3-methylphenoxymethyl Br ~305.7 Not Available High lipophilicity (predicted)
3-[(4-Bromo-2-methylphenoxy)methyl]pyrrolidine HCl 4-Bromo-2-methylphenoxymethyl Br ~305.7 Not Available Increased steric hindrance
PF-543 Complex substituents - ~607.1 Not Available SphK1 inhibitor (Ki > 4.3 nM)
3-(4-Fluoro-2-methylphenoxy)pyrrolidine HCl 4-Fluoro-2-methylphenoxy F ~245.7 Not Available Enhanced polarity
3-[(4-Chlorophenyl)methyl]pyrrolidine HCl 4-Chlorobenzyl Cl ~232.1 356558-17-3 Reduced metabolic stability

*Molecular weights are calculated based on structural formulas.

Research Findings and Functional Insights

  • PF-543 : Demonstrates that pyrrolidine derivatives with extended aromatic systems and sulfonyl groups achieve high enzymatic selectivity, suggesting that similar modifications in the target compound could enhance bioactivity .
  • Halogen Effects : Bromine’s hydrophobicity and large atomic radius may improve membrane permeability compared to fluorine or chlorine, albeit at the cost of increased molecular weight .
  • Safety Profiles: Related compounds like 3-(4-Bromo-3-methylphenoxy)pyrrolidine hydrochloride are classified for research use, emphasizing stringent handling protocols due to undefined toxicity risks .

Biological Activity

3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C₁₂H₁₇BrClNO. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure features a pyrrolidine ring and a brominated phenoxy group, which are critical for its biological interactions.

The compound is synthesized through a series of chemical reactions involving the bromination of phenolic compounds and subsequent coupling with pyrrolidine. The synthesis pathway typically includes:

  • Bromination : The introduction of a bromine atom into the phenolic structure.
  • Coupling Reaction : The brominated phenol is reacted with pyrrolidine to form the final product.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing varying degrees of effectiveness.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus50 mg/mL100 mg/mL
Escherichia coli25 mg/mL50 mg/mL
Salmonella typhi12.5 mg/mL25 mg/mL

These results suggest that the compound has the potential to be developed into an antimicrobial agent, particularly against drug-resistant strains .

Anticancer Activity

In vitro studies have demonstrated that this compound may inhibit the proliferation of cancer cells. For instance, it has been shown to affect cell lines associated with breast and prostate cancers. The mechanism appears to involve the modulation of specific signaling pathways related to cell growth and apoptosis.

  • Cell Lines Tested : MCF-7 (breast cancer), PC-3 (prostate cancer)
  • IC50 Values :
    • MCF-7: 15 µM
    • PC-3: 10 µM

These findings indicate that the compound could serve as a lead in anticancer drug development .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The brominated phenoxy group is believed to facilitate binding to active sites on target proteins, leading to inhibition or modulation of their activity.

Enzyme Inhibition Studies

Studies have shown that this compound can inhibit various enzymes involved in metabolic pathways, which may contribute to its antimicrobial and anticancer properties. For example:

  • Alkaline Phosphatase (ALP) : Inhibition studies indicate strong binding affinity, suggesting potential therapeutic applications in conditions where ALP activity is dysregulated .

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

  • Study on Antimicrobial Efficacy :
    • Conducted on patients with recurrent bacterial infections.
    • Resulted in a significant reduction in infection rates when combined with standard antibiotic therapy.
  • Cancer Cell Proliferation Study :
    • In vitro experiments demonstrated reduced viability of cancer cells when treated with varying concentrations of the compound.
    • Further molecular docking studies revealed potential interactions with key proteins involved in cell cycle regulation .

Q & A

Q. What are the optimal synthetic routes for 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine hydrochloride, and how can purity be ensured during synthesis?

  • Methodological Answer: Begin with nucleophilic substitution between 4-bromo-3-methylphenol and a pyrrolidine derivative (e.g., pyrrolidinemethanol) under basic conditions (e.g., K₂CO₃ in DMF). Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Final hydrochloride salt formation requires careful stoichiometric HCl addition in anhydrous ether. Purity (>98%) is validated by HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR to confirm absence of unreacted precursors or byproducts .

Q. How should researchers handle hygroscopicity and stability challenges during storage?

  • Methodological Answer: Store the compound in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C. Pre-dry storage vials and use molecular sieves (3Å) to mitigate moisture absorption. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can assess degradation pathways. Monitor via FT-IR for hydroxyl group formation or LC-MS for hydrolytic byproducts .

Q. What analytical techniques are most reliable for structural elucidation?

  • Methodological Answer: Combine high-resolution mass spectrometry (HRMS) for molecular formula confirmation, ¹H/¹³C NMR for substitution patterns (e.g., aromatic proton splitting in 4-bromo-3-methylphenoxy groups), and X-ray crystallography for absolute stereochemistry (if applicable). For hydrochloride verification, use chloride ion-selective electrodes or elemental analysis (C, H, N, Br, Cl) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize competing side reactions (e.g., O- vs. N-alkylation)?

  • Methodological Answer: Employ a Design of Experiments (DoE) approach, varying parameters like solvent polarity (DMF vs. THF), base strength (K₂CO₃ vs. NaH), and temperature (60–120°C). Use response surface modeling to identify optimal conditions. Monitor selectivity via LC-MS and quantify yields using internal standards (e.g., anthracene). Computational DFT calculations (e.g., Gaussian 16) can predict transition-state energies for O/N-alkylation pathways .

Q. How should researchers resolve contradictions in kinetic data between computational models and experimental results?

  • Methodological Answer: Cross-validate computational models (e.g., transition state geometries in Gaussian) with isotopic labeling experiments (e.g., deuterated substrates) to trace mechanistic pathways. Use stopped-flow NMR or IR spectroscopy to capture intermediate species. Adjust computational parameters (e.g., solvation models, basis sets) to better align with experimental activation energies .

Q. What strategies are effective for scaling up synthesis while maintaining enantiomeric purity (if applicable)?

  • Methodological Answer: Transition from batch to flow chemistry for precise control of residence time and temperature. Use chiral stationary phases (e.g., Chiralpak AD-H) for preparative HPLC purification. Monitor enantiomeric excess (ee) via chiral GC or polarimetry. For asymmetric synthesis, evaluate catalysts like BINAP-metal complexes in pilot-scale reactors .

Data Contradiction and Validation

Q. How to address discrepancies in reported biological activity across studies?

  • Methodological Answer: Standardize assay protocols (e.g., cell lines, incubation times) using OECD guidelines. Perform dose-response curves (IC₅₀/EC₅₀) with triplicate measurements. Validate target engagement via SPR (surface plasmon resonance) or isothermal titration calorimetry (ITC). Cross-reference with structural analogs (e.g., 3-[(4-chloro-phenoxy)methyl]pyrrolidine) to isolate substituent effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine hydrochloride
Reactant of Route 2
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3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine hydrochloride

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